N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Butyl-N⁴-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, an N⁴-substituted 2,5-dimethoxyphenyl group, and an N⁶-butyl chain.
Properties
IUPAC Name |
6-N-butyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-4-5-13-24-23-27-21(26-19-14-17(30-2)11-12-20(19)31-3)18-15-25-29(22(18)28-23)16-9-7-6-8-10-16/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJCUYMWTZOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes. For pyridopyrimidines, the exact mode of action can vary depending on the specific compound and its targets .
Biochemical pathways affected by the compound would depend on its specific targets. Pyridopyrimidines have been used on several therapeutic targets, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties.
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects would depend on the compound’s targets and the pathways they are involved in .
Biological Activity
N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C23H26N6O2
- Molecular Weight : 418.5 g/mol
- CAS Number : 955305-11-0
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in cancer therapy and enzyme inhibition.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the condensation of appropriate aryl hydrazines with pyrimidine derivatives. The process has been optimized to yield high purity and yield of the target compound .
1. Enzyme Inhibition
Recent studies have identified this compound as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in various cancers and neurodegenerative diseases. CK1 inhibitors have garnered attention due to their role in modulating cellular processes such as cell division and apoptosis .
- IC50 Values : The compound demonstrated significant inhibitory activity with an IC50 value in the nanomolar range against CK1, indicating its potential as a therapeutic agent for cancer treatment.
2. Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 8.21 |
| HCT116 (Colon) | 19.56 |
These results suggest that the compound can effectively inhibit the growth of cancer cells .
The mechanism by which this compound exerts its biological effects includes:
- Induction of Apoptosis : Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the S and G2/M phases, further contributing to its antiproliferative activity .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:
- Epidermal Growth Factor Receptor (EGFR) Inhibitors : Research has shown that related compounds exhibit potent activity against EGFR, a key target in cancer therapy. Compounds derived from this scaffold have been reported with IC50 values as low as 0.016 µM against wild-type EGFR .
- CK1 Inhibition Studies : A study highlighted the design of pyrazolo[3,4-d]pyrimidine derivatives specifically targeting CK1 with promising results in inhibiting aberrant signaling pathways associated with tumorigenesis .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Derivatives
Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- N⁴ Substituents : The target compound’s 2,5-dimethoxyphenyl group contrasts with analogs bearing halogenated (e.g., 3-chloro-4-methylphenyl in ) or alkylated (e.g., ethyl in ) substituents. Methoxy groups increase polarity and solubility compared to chloro or methyl groups, which are more lipophilic .
- N⁶ Substituents : The butyl chain in the target compound is less polar than the 3-ethoxypropyl group in G932-0738 , suggesting higher lipophilicity (predicted LogP ~3.5 vs. ~2.8 for G932-0738). Compared to aromatic N⁶ groups (e.g., 4-methylbenzyl in ), butyl may reduce steric hindrance, facilitating target binding.
- Molecular Weight : The target compound (419.51 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike G932-0738 (448.52 g/mol), which approaches the upper limit .
Substituent Effects on Solubility and Lipophilicity
- Solubility : The 2,5-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the 3-chloro-4-methylphenyl substituent in , which has a solubility of 0.5 μg/mL. Methoxy groups enhance hydrogen-bonding capacity, whereas chloro groups increase hydrophobicity .
- However, excessive lipophilicity may reduce solubility, necessitating formulation optimization.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of intermediate amines with butyl halides in dry acetonitrile under reflux can introduce the N6-butyl group . Optimization can include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while pyridine may act as both solvent and base for aromatic amine condensations .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics but require monitoring for side reactions.
- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate substitutions.
Table 1 : Comparative yields under varying conditions:
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Butyl bromide | Acetonitrile | 80 | 65 | |
| Aromatic amine | Pyridine | 100 | 72 |
Q. Which spectroscopic techniques are critical for characterizing structural integrity, and what spectral markers should researchers prioritize?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
